molecular formula C19H22N6O4S B10960522 N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10960522
M. Wt: 430.5 g/mol
InChI Key: JVFNCAWHMFIMLA-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocycloocta ring fused with a thieno[2,3-d]pyrimidine core, and a nitro-substituted pyrazole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the hexahydrocycloocta ring: This can be achieved through cyclization reactions involving suitable precursors.

    Construction of the thieno[2,3-d]pyrimidine core: This step may involve the condensation of thiophene derivatives with appropriate amines and carbonyl compounds.

    Attachment of the nitro-substituted pyrazole moiety: This can be done through nucleophilic substitution reactions using pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway modulation: It may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thieno[2,3-d]pyrimidine derivatives, pyrazole derivatives, and compounds with hexahydrocycloocta rings.

Uniqueness

The uniqueness of N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H22N6O4S

Molecular Weight

430.5 g/mol

IUPAC Name

N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)-3-(3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C19H22N6O4S/c1-12-20-18-17(13-6-4-2-3-5-7-14(13)30-18)19(27)24(12)22-16(26)9-11-23-10-8-15(21-23)25(28)29/h8,10H,2-7,9,11H2,1H3,(H,22,26)

InChI Key

JVFNCAWHMFIMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1NC(=O)CCN4C=CC(=N4)[N+](=O)[O-]

Origin of Product

United States

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